molecular formula C8H7BCl2O3 B1530394 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-ylboronic acid CAS No. 1046861-87-3

5,7-Dichloro-2,3-dihydro-1-benzofuran-4-ylboronic acid

Cat. No.: B1530394
CAS No.: 1046861-87-3
M. Wt: 232.86 g/mol
InChI Key: CKYPUJDNNTWNOG-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydro-1-benzofuran-4-ylboronic acid is a chemical compound with the linear formula C8H7O3Cl2B1 . It is a solid substance . The CAS Number of this compound is 1046861-87-3 .


Molecular Structure Analysis

The InChI key of this compound is CKYPUJDNNTWNOG-UHFFFAOYSA-N . The molecular weight of this compound is 232.86 g/mol.


Physical and Chemical Properties Analysis

This compound is a solid substance . The compound’s storage class code is 13, which denotes non-combustible solids . The flash point is not applicable .

Scientific Research Applications

Synthesis and Coordination Reactions

5,7-Dichloro-2,3-dihydro-1-benzofuran-4-ylboronic acid has been studied for its potential in synthesizing complex molecules and coordination compounds. For instance, its derivative [1]benzofuro[3,2-c]pyridine-1(2H)-one was used to prepare complexes with copper and cobalt, highlighting its utility in developing materials with high thermal stability. This research underscores the compound's versatility in synthesizing new materials with potentially valuable properties (S. C. Mojumdar, P. Šimon, A. Krutošíková, 2009).

Solvent Selection for Molecular Systems

The compound's structural analogs have been utilized to study solvent effects in molecular heterojunction systems, offering insights into solvent selection based on cohesive energy densities. This research could inform the development of new materials for energy applications, highlighting the broader implications of studying such compounds for advancing material science (Bright Walker et al., 2011).

Enhancement of Antibiotic Efficacy

Research into benzothiophene derivatives, closely related to this compound, has shown potential for enhancing the efficacy of beta-lactam antibiotics against resistant bacteria. This demonstrates the compound's relevance in medicinal chemistry for developing strategies to combat antibiotic resistance (A. Venturelli et al., 2007).

Fluorescence Probes for Reactive Oxygen Species Detection

Derivatives of benzofuran have been designed as novel fluorescence probes to detect reactive oxygen species (ROS), illustrating the compound's potential in developing diagnostic tools for oxidative stress-related diseases. Such applications are crucial for understanding cellular mechanisms and developing therapies (Ken-ichi Setsukinai et al., 2003).

Safety and Hazards

The safety information available indicates that 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-ylboronic acid is a non-combustible solid . The WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable .

Properties

IUPAC Name

(5,7-dichloro-2,3-dihydro-1-benzofuran-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl2O3/c10-5-3-6(11)8-4(1-2-14-8)7(5)9(12)13/h3,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYPUJDNNTWNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CCOC2=C(C=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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